1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzyl group, three methyl groups, and a carboxamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as methylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in anhydrous conditions.
Cyclization: Acidic or basic catalysts to promote ring closure.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Chemical Research: The compound is used in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-methylpyrazole-4-carboxamide
- 1-benzyl-5-methylpyrazole-4-carboxamide
- 1-benzyl-N,N-dimethylpyrazole-4-carboxamide
Uniqueness
1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can result in distinct pharmacological properties and synthetic utility compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-N,N,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-13(14(18)16(2)3)9-15-17(11)10-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHNIVACJNFENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=CC=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.